

Application Notes and Protocols for Fed-Batch Fermentation of 3-Hydroxypropionic Acid

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Compound of Interest

Compound Name: 3-Hydroxypropionic acid

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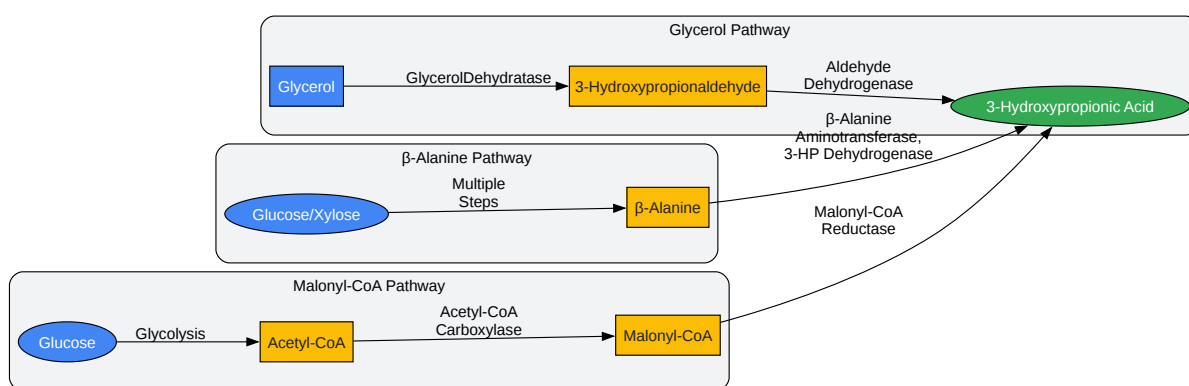
This document provides detailed application notes and protocols for the production of **3-hydroxypropionic acid** (3-HP) using fed-batch fermentation. 3-HP is a valuable platform chemical with broad applications in the chemical and pharmaceutical industries. These guidelines are intended for researchers, scientists, and drug development professionals working on optimizing microbial production of 3-HP.

Introduction

Fed-batch fermentation is a widely employed strategy to achieve high-titer production of 3-HP by mitigating substrate and product inhibition, controlling cell growth, and maintaining optimal production conditions. This document outlines various fed-batch strategies, microbial chassis, and key operational parameters for successful 3-HP production.

Key Biosynthetic Pathways for 3-HP Production

Several metabolic pathways have been engineered in various microorganisms for the production of 3-HP. The three primary pathways are the glycerol pathway, the β -alanine pathway, and the malonyl-CoA pathway.



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Caption: Major biosynthetic pathways for **3-hydroxypropionic acid** (3-HP) production.

Data Presentation: Comparative Performance of Fed-Batch Strategies

The following tables summarize quantitative data from various studies on fed-batch fermentation for 3-HP production, categorized by the microbial host.

Table 1: 3-HP Production in Engineered *Escherichia coli*

Strain	Carbon Source(s)	Feeding Strategy	Titer (g/L)	Yield (g/g or C-mol/C-mol)	Productivity (g/L/h)	Reference
Engineered E. coli	Glycerol	Continuous	76.2	0.457 g/g	1.89	[1]
Engineered E. coli	Glycerol, Glucose	Not Specified	56.4	Not Specified	Not Specified	[2]
Engineered E. coli	Glycerol, Glucose	Optimized	17.2	Not Specified	Not Specified	[2]
Engineered E. coli	Glycerol	Fed-batch	71.9	Not Specified	1.8	[3][4]
E. coli W	Glycerol	Fed-batch	41.5	0.31 g/g	0.86	[5]
Engineered E. coli	Glucose	Fed-batch	42.8	0.4 mol/mol	0.6	[6]

Table 2: 3-HP Production in Other Engineered Microorganisms

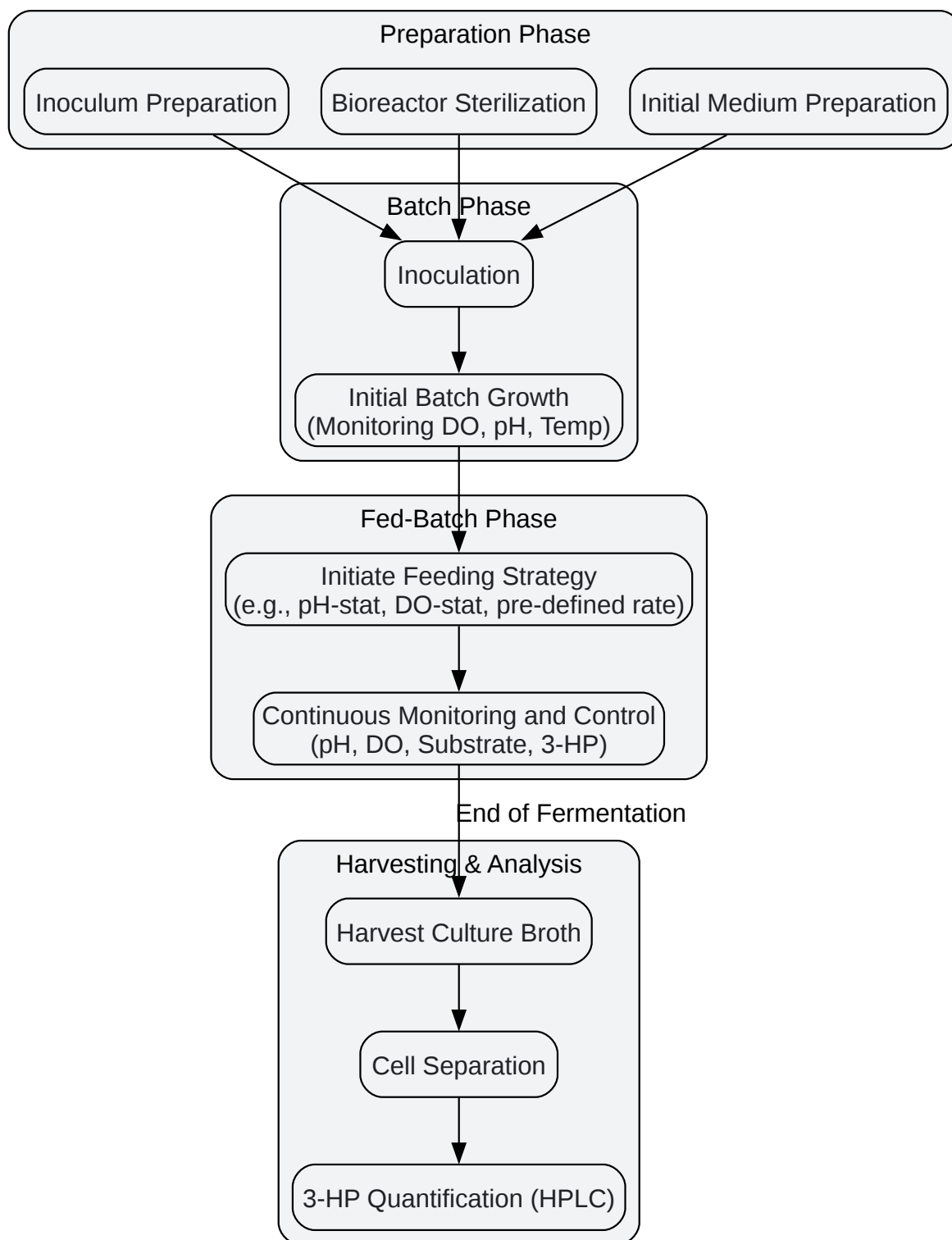
Strain	Carbon Source(s)	Feeding Strategy	Titer (g/L)	Yield (g/g)	Productivity (g/L/h)	Reference
Klebsiella pneumoniae	Glucose	pH-stat	102.61	Not Specified	Not Specified	[3]
Klebsiella pneumoniae	Not Specified	Optimized	83.8	Not Specified	1.16	[4][7][8]
Corynebacterium glutamicum	Glucose, Xylose	Not Specified	54.8	Not Specified	Not Specified	[3]
Corynebacterium glutamicum	Glucose	Not Specified	47.54	0.295	Not Specified	[9]
Corynebacterium glutamicum	Glucose, Xylose	Fed-batch	62.6	0.51	Not Specified	[7][10]
Saccharomyces cerevisiae	Glucose	Controlled fed-batch	13.7	Not Specified	Not Specified	[11]
Acetobacter sp. CIP 58.66	1,3-propanediol	pH-controlled	69.76	1.02 mol/mol	2.80	[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in 3-HP production using fed-batch fermentation.

General Fed-Batch Fermentation Workflow

The following diagram illustrates a typical workflow for setting up and running a fed-batch fermentation experiment for 3-HP production.



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Caption: A generalized workflow for fed-batch fermentation of 3-HP.

Protocol 1: High-Density Fed-Batch Fermentation of Engineered E. coli with Glycerol

This protocol is based on the strategy for achieving high-titer 3-HP production from glycerol.

1. Inoculum Preparation:

- Prepare a seed culture by inoculating a single colony of the engineered E. coli strain into a flask containing Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.
- Incubate at 37°C with shaking at 200-250 rpm for 10-12 hours.
- Use this seed culture to inoculate a larger volume of defined medium for the pre-culture, grown under similar conditions.

2. Bioreactor and Medium:

- Prepare a 5-L bioreactor with an initial working volume of 2 L of a defined medium. A typical medium composition includes:
 - $(\text{NH}_4)_2\text{SO}_4$: 2 g/L
 - KH_2PO_4 : 2 g/L
 - Yeast extract: 5 g/L
 - Trace metal solution
- Sterilize the bioreactor and medium at 121°C for 20 minutes.
- Aseptically add a sterile glycerol solution to an initial concentration of 20 g/L.

3. Fed-Batch Fermentation:

- Batch Phase:
 - Inoculate the bioreactor with the pre-culture to an initial OD_{600} of approximately 0.1.

- Control the temperature at 37°C and the pH at 7.0 (controlled with NH₄OH).
- Maintain the dissolved oxygen (DO) level above 20% by adjusting the agitation speed (e.g., 300-800 rpm) and airflow rate.
- Fed-Batch Phase:
 - Once the initial glycerol is depleted (indicated by a sharp increase in DO), initiate the feeding strategy.
 - Continuous Feeding: Feed a concentrated solution of glycerol (e.g., 500 g/L) at a constant rate to maintain a low glycerol concentration in the bioreactor, thus avoiding overflow metabolism.
 - pH-Stat Feeding: Alternatively, a pH-stat feeding strategy can be employed where the feed solution is added automatically when the pH rises above a set point (e.g., 7.02), indicating substrate depletion.[3]
 - DO-Stat Feeding: A DO-stat strategy involves feeding fresh substrate when the DO level spikes, which also signals substrate limitation.
 - Throughout the fed-batch phase, continue to monitor and control temperature, pH, and DO.

4. Sampling and Analysis:

- Take samples periodically to measure cell density (OD₆₀₀), and concentrations of glycerol and 3-HP.
- Analyze 3-HP concentration using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Fed-Batch Fermentation of Engineered *S. cerevisiae* with Glucose

This protocol is adapted for yeast, which has a higher tolerance to acidic conditions.[11]

1. Inoculum Preparation:

- Grow a pre-culture of the engineered *S. cerevisiae* strain in a synthetic complete medium with glucose at 30°C with shaking.

2. Bioreactor and Medium:

- Prepare a bioreactor with a defined minimal medium containing glucose as the carbon source, along with necessary salts, vitamins, and trace elements.
- Sterilize the bioreactor and medium.

3. Fed-Batch Fermentation:

- Batch Phase:
 - Inoculate the bioreactor and cultivate at 30°C.
 - Control the pH at 5.0 using KOH or NaOH.[\[11\]](#)
 - Maintain aerobic conditions by sparging with air and controlling agitation.
- Fed-Batch Phase:
 - After the initial glucose is consumed, start a carbon-limited fed-batch phase.
 - Feed a concentrated glucose solution at a pre-determined exponential rate to control the specific growth rate. This prevents the formation of ethanol via the Crabtree effect.
 - A two-stage pH control strategy can also be implemented, with a higher pH during the growth phase and a lower pH during the production phase to reduce the cost of base addition.[\[9\]](#)

4. Sampling and Analysis:

- Monitor cell growth, glucose consumption, and 3-HP production throughout the fermentation using methods similar to those described for *E. coli*.

Conclusion

The successful production of 3-HP via fed-batch fermentation depends on a combination of factors including the choice of microbial host, the specific biosynthetic pathway, and the optimization of the fermentation process. The protocols and data presented here provide a foundation for developing and refining fed-batch strategies to achieve high-titer, high-yield, and high-productivity manufacturing of 3-HP. Further optimization may involve fine-tuning the media composition, feeding profiles, and aeration strategies.[9]

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